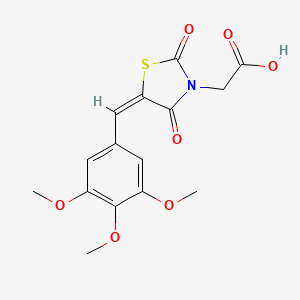

(2,4-Dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-YL)acetic acid

Description

L’acide (2,4-Dioxo-5-(3,4,5-triméthoxybenzylidène)-1,3-thiazolidin-3-YL)acétique est un composé organique synthétique appartenant à la classe des thiazolidinediones. Les thiazolidinediones sont connues pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires

Propriétés

Formule moléculaire |

C15H15NO7S |

|---|---|

Poids moléculaire |

353.3 g/mol |

Nom IUPAC |

2-[(5E)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid |

InChI |

InChI=1S/C15H15NO7S/c1-21-9-4-8(5-10(22-2)13(9)23-3)6-11-14(19)16(7-12(17)18)15(20)24-11/h4-6H,7H2,1-3H3,(H,17,18)/b11-6+ |

Clé InChI |

ZTYKHZJATULJFY-IZZDOVSWSA-N |

SMILES isomérique |

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=O)S2)CC(=O)O |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide (2,4-Dioxo-5-(3,4,5-triméthoxybenzylidène)-1,3-thiazolidin-3-YL)acétique implique généralement la condensation de la thiazolidine-2,4-dione avec le 3,4,5-triméthoxybenzaldéhyde. Cette réaction est souvent facilitée par l’irradiation micro-ondes, ce qui réduit considérablement le temps de réaction et augmente le rendement . Les conditions réactionnelles générales comprennent :

Réactifs : Thiazolidine-2,4-dione et 3,4,5-triméthoxybenzaldéhyde.

Catalyseur : Carbonate de potassium.

Solvant : Acétone.

Conditions : Reflux sous irradiation micro-ondes.

La réaction se déroule par la formation d’un intermédiaire de base de Schiff, qui se cyclise ensuite pour former le dérivé thiazolidinone souhaité .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, les principes généraux de la synthèse organique à grande échelle s’appliquent. Il s’agit notamment d’optimiser les conditions réactionnelles pour un rendement et une pureté maximaux, d’utiliser des réacteurs à flux continu pour la mise à l’échelle et d’employer des techniques de purification efficaces telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, l’acide (2,4-Dioxo-5-(3,4,5-triméthoxybenzylidène)-1,3-thiazolidin-3-YL)acétique est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui le rend précieux en synthèse organique.

Biologie et médecine

Le composé a montré un potentiel prometteur en recherche biologique et médicale en raison de ses propriétés antimicrobiennes et anticancéreuses. Des études ont démontré son efficacité contre diverses souches bactériennes et fongiques, ainsi que sa cytotoxicité contre les lignées cellulaires cancéreuses telles que HeLa et MCF-7.

Industrie

Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques. Sa capacité à moduler les voies biologiques en fait un candidat pour la découverte et le développement de médicaments.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2,4-Dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-YL)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its antimicrobial and anticancer properties. Studies have demonstrated its efficacy against various bacterial and fungal strains, as well as its cytotoxicity against cancer cell lines such as HeLa and MCF-7 .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to modulate biological pathways makes it a candidate for drug discovery and development .

Mécanisme D'action

Le mécanisme d’action de l’acide (2,4-Dioxo-5-(3,4,5-triméthoxybenzylidène)-1,3-thiazolidin-3-YL)acétique implique son interaction avec des cibles cellulaires telles que les enzymes et les récepteurs. La partie thiazolidinedione du composé est connue pour activer les récepteurs activés par les proliférateurs de peroxysomes (PPAR), qui jouent un rôle dans la régulation de l’expression des gènes liés au métabolisme du glucose et des lipides . De plus, sa capacité à induire l’apoptose dans les cellules cancéreuses est attribuée à son interaction avec les voies mitochondriales et l’activation des caspases .

Comparaison Avec Des Composés Similaires

Composés similaires

Rosiglitazone : Une autre thiazolidinedione utilisée comme agent antidiabétique.

Pioglitazone : Semblable à la rosiglitazone, utilisée pour la gestion du diabète de type 2.

Ciglitazone : Une thiazolidinedione plus ancienne avec des activités biologiques similaires.

Unicité

L’acide (2,4-Dioxo-5-(3,4,5-triméthoxybenzylidène)-1,3-thiazolidin-3-YL)acétique est unique en raison de sa partie triméthoxybenzylidène, qui améliore son activité biologique et sa spécificité. Cette caractéristique structurelle le distingue des autres thiazolidinediones et contribue à ses propriétés antimicrobiennes et anticancéreuses puissantes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.